molecular formula C23H29ClN2O3S B2925107 N-(4-butylphenyl)-2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)acetamide CAS No. 941910-70-9

N-(4-butylphenyl)-2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)acetamide

Cat. No.: B2925107
CAS No.: 941910-70-9
M. Wt: 449.01
InChI Key: NHCMDNGGMFMMOT-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)acetamide is a synthetic chemical compound provided for research and development purposes. This molecule incorporates a piperidine ring core, a (4-chlorophenyl)sulfonyl (sulfonamide) group, and an N-(4-butylphenyl)acetamide moiety. The structural framework of this compound is related to several pharmacologically active classes of molecules. Compounds featuring an arylsulfonamide group attached to a piperidine or piperazine ring system are frequently explored in medicinal chemistry for their ability to interact with various biological targets . For instance, similar structural motifs have been investigated as potential anticancer agents, with some analogs demonstrating selective cytotoxicity against specific cancer cell lines . The presence of the sulfonamide functional group is also significant in the design of anticonvulsant agents, as this group can contribute to activity in established seizure models . Furthermore, the acetamide linker is a common feature in many bioactive molecules and drug candidates, serving as a key pharmacophore element . This combination of features makes this compound a compound of interest for further investigation in various biochemical and pharmacological contexts, including but not limited to oncology and neuroscience research. This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-(4-butylphenyl)-2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29ClN2O3S/c1-2-3-6-18-8-12-20(13-9-18)25-23(27)17-21-7-4-5-16-26(21)30(28,29)22-14-10-19(24)11-15-22/h8-15,21H,2-7,16-17H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHCMDNGGMFMMOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-butylphenyl)-2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article explores the compound's biological activity, synthesizing findings from various studies, including molecular docking analyses, in vitro assays, and structure-activity relationship (SAR) evaluations.

Chemical Structure

The compound features a piperidine ring substituted with a sulfonyl group and a butylphenyl moiety. Its molecular formula is C26H35ClN2O3SC_{26}H_{35}ClN_2O_3S . The presence of the sulfonamide group is significant as it is associated with various pharmacological effects.

Anti-inflammatory Activity

Research has demonstrated that derivatives containing the sulfonamide moiety exhibit notable anti-inflammatory properties. For instance, a study evaluated the inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) secretion in RAW264.7 macrophages. At a concentration of 6.0 μM, the compound did not show significant toxicity while effectively inhibiting NO secretion, suggesting its potential as an anti-inflammatory agent .

Anticancer Activity

The anticancer potential of related compounds has been assessed through MTT assays and molecular docking studies. In particular, compounds similar to this compound have shown promising results against various cancer cell lines, indicating their ability to inhibit cell proliferation .

Antimicrobial Activity

The compound's antimicrobial activity has also been investigated. Various studies report moderate to strong antibacterial effects against strains such as Salmonella typhi and Bacillus subtilis. The mechanism of action may involve enzyme inhibition and disruption of bacterial cell wall synthesis .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. For instance:

  • Substituent Variations : Altering substituents on the piperidine or phenyl rings can enhance or diminish biological activity.
  • Sulfonamide Group : This functional group is crucial for its pharmacological properties, particularly in anti-inflammatory and antimicrobial activities.

Table 1 summarizes the relationship between structural modifications and biological activities observed in related compounds.

Compound StructureBiological ActivityNotes
This compoundAnti-inflammatory, AnticancerEffective at low concentrations
N-(4-chlorophenyl)-sulfonamideAntimicrobialModerate activity against several strains
Various piperidine derivativesEnzyme inhibitionStrong AChE inhibitory activity

Study 1: Inhibition of Osteoclastogenesis

One study highlighted that a related compound significantly inhibited osteoclastogenesis, altering mRNA expressions of osteoclast-specific markers and preventing bone resorption in vitro. This suggests potential applications in treating osteolytic disorders .

Study 2: Molecular Docking Analysis

Molecular docking studies have been employed to predict interactions between the compound and target proteins. These analyses reveal that the compound can bind effectively to active sites of enzymes involved in inflammation and cancer progression, supporting its therapeutic potential .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aryl Acetamide Group

N-(4-ethylphenyl)-2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)acetamide (CAS 941990-76-7)
  • Molecular Formula : C21H25ClN2O3S (MW: 421.0 g/mol).
  • Key Difference : The 4-ethylphenyl group replaces the 4-butylphenyl in the target compound.
  • Impact: Shorter alkyl chain (ethyl vs.
N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide (CAS 701926-99-0)
  • Molecular Formula : C20H22FN3O3S (MW: 427.47 g/mol).
  • Key Differences :
    • Fluorophenyl instead of chlorophenyl: Increased electronegativity may enhance hydrogen bonding.
    • Piperazine ring (two nitrogens) instead of piperidine: Alters basicity and conformational flexibility .

Variations in the Sulfonyl-Piperidine Moiety

N-(3-chloro-4-methylphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide (CAS 1105223-44-6)
  • Molecular Formula : C18H21ClN2O3S2 (MW: 413.0 g/mol).
  • Key Difference : Thiophene sulfonyl replaces 4-chlorophenyl sulfonyl.
W-18 and W-15 (Piperidinylidene Sulfonamides)
  • W-18 : 1-(4-Nitrophenylethyl)piperidylidene-2-(4-chlorophenyl)sulfonamide.
  • W-15 : 4-chloro-N-[1-(2-phenylethyl)-2-piperidinylidene]-benzenesulfonamide.
  • Key Differences :
    • Piperidinylidene (unsaturated) vs. saturated piperidine in the target compound.
    • Nitro (W-18) and phenylethyl (W-15) substituents introduce distinct electronic and steric effects.
  • Pharmacological Note: W-18 and W-15 were investigated as analgesics but lack opioid receptor affinity, unlike fentanyl derivatives .

Acetamide Derivatives with Heterocyclic Systems

N-(6-methoxybenzothiazole-2-yl)-2-(4-chlorophenyl)acetamide (EP3348550A1)
  • Molecular Formula : C16H13ClN2O2S (MW: 356.81 g/mol).
  • Key Difference : Benzothiazole replaces the piperidine-sulfonyl group.
  • Impact : The planar benzothiazole ring may improve stacking interactions with aromatic residues in target proteins, though solubility decreases compared to the target compound .
2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide (CAS 498537-43-2)
  • Molecular Formula : C19H17N3O3S (MW: 367.42 g/mol).
  • Key Difference : Pyrimidine sulfanyl group replaces the sulfonylpiperidine.

Physicochemical and Structural Comparison Table

Compound Name Molecular Formula MW (g/mol) Key Structural Features Notable Differences
Target Compound C23H29ClN2O3S 449.01 4-butylphenyl, sulfonylpiperidine Reference compound
N-(4-ethylphenyl) analog C21H25ClN2O3S 421.0 4-ethylphenyl Shorter alkyl chain
N-(4-fluorophenyl)-piperazine analog C20H22FN3O3S 427.47 Piperazine, 4-fluorophenyl Increased electronegativity
Thiophene sulfonyl analog C18H21ClN2O3S2 413.0 Thiophene sulfonyl Heterocyclic sulfonyl group
W-18 C19H20ClN3O4S 421.9 Piperidinylidene, nitro group Unsaturated ring, nitro substituent

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